molecular formula C40H54O B13737339 Crocoxanthin CAS No. 21284-10-6

Crocoxanthin

Cat. No.: B13737339
CAS No.: 21284-10-6
M. Wt: 550.9 g/mol
InChI Key: UNJKJDIRJWIHLL-BQLQDKTLSA-N
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Description

Crocoxanthin is a type of carotenoid, a class of natural pigments found in plants, algae, and photosynthetic bacteria. Carotenoids are responsible for the vibrant colors in many fruits and vegetables. This compound, specifically, is found in certain species of algae and is known for its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction of crocoxanthin from algae involves several advanced methods. Traditional methods include solid-liquid extraction, liquid-liquid extraction, and soxhlet extraction. these methods are often time-consuming and less efficient. Modern techniques such as supercritical fluid extraction, pressurized liquid extraction, microwave-assisted extraction, pulsed electric field, moderate electric field, ultrahigh pressure extraction, ultrasound-assisted extraction, subcritical dimethyl ether extraction, enzyme-assisted extraction, and natural deep eutectic solvents are now preferred for their efficiency and lower solvent consumption .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of algae in controlled environments, followed by extraction using the aforementioned advanced methods. The choice of method depends on the desired purity and yield of the pigment .

Chemical Reactions Analysis

Types of Reactions: Crocoxanthin, like other carotenoids, undergoes various chemical reactions, including oxidation, hydrogenation, isomerization, cyclization, and halogenation. These reactions can convert this compound into its subgroups or derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation, hydrogen gas for hydrogenation, and specific catalysts for isomerization and cyclization. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products: The major products formed from these reactions include various isomers and derivatives of this compound, which can have different properties and applications .

Mechanism of Action

Crocoxanthin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. This mechanism is crucial in its potential anticancer effects, where it induces apoptosis in cancer cells by disrupting their oxidative balance .

Properties

CAS No.

21284-10-6

Molecular Formula

C40H54O

Molecular Weight

550.9 g/mol

IUPAC Name

(1R)-3,5,5-trimethyl-4-[(3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-3,5,7,9,11,13,15,17-octaen-1-ynyl]cyclohex-3-en-1-ol

InChI

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23,25,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1

InChI Key

UNJKJDIRJWIHLL-BQLQDKTLSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C[C@H](CC2(C)C)O)C)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C

Origin of Product

United States

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